molecular formula C10H9BrN4O2S B14898609 7-bromo-12-methylsulfonyl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),5,7,9,11-pentaene

7-bromo-12-methylsulfonyl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),5,7,9,11-pentaene

Cat. No.: B14898609
M. Wt: 329.18 g/mol
InChI Key: DQIAVDIADULDOD-UHFFFAOYSA-N
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Description

7-bromo-12-methylsulfonyl-2,5,11,13-tetrazatricyclo[74002,6]trideca-1(13),5,7,9,11-pentaene is a complex organic compound characterized by its unique tricyclic structure and the presence of bromine and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-12-methylsulfonyl-2,5,11,13-tetrazatricyclo[74002,6]trideca-1(13),5,7,9,11-pentaene typically involves multiple steps, starting from readily available precursorsThe tricyclic structure is formed through a series of cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

7-bromo-12-methylsulfonyl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),5,7,9,11-pentaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

7-bromo-12-methylsulfonyl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),5,7,9,11-pentaene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 7-bromo-12-methylsulfonyl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),5,7,9,11-pentaene involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methylsulfonyl groups play crucial roles in binding to these targets and modulating their activity. The compound’s tricyclic structure also contributes to its stability and specificity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-bromo-12-methylsulfonyl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),5,7,9,11-pentaene stands out due to its unique combination of bromine and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. Its tricyclic structure also provides enhanced stability and specificity in various applications .

Properties

Molecular Formula

C10H9BrN4O2S

Molecular Weight

329.18 g/mol

IUPAC Name

7-bromo-12-methylsulfonyl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),5,7,9,11-pentaene

InChI

InChI=1S/C10H9BrN4O2S/c1-18(16,17)10-13-5-6-4-7(11)9-12-2-3-15(9)8(6)14-10/h4-5H,2-3H2,1H3

InChI Key

DQIAVDIADULDOD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C2C=C(C3=NCCN3C2=N1)Br

Origin of Product

United States

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